4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
Description
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 4-nitro-1H-pyrazol-1-yl group through a methoxy linker
Properties
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-1-3-11(4-2-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZNRJOTGMXALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.
Methoxylation: The 4-nitro-1H-pyrazole is then reacted with methanol in the presence of a base such as sodium methoxide to form 4-nitro-1H-pyrazol-1-yl methanol.
Aldehyde Formation: Finally, the 4-nitro-1H-pyrazol-1-yl methanol is reacted with 4-formylbenzoic acid under acidic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major products formed from these reactions include 4-[(4-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde and 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Scientific Research Applications
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar compounds to 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde include:
4-[(4-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in scientific research.
Biological Activity
4-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological implications, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzaldehyde moiety linked to a methoxy group and a nitro-substituted pyrazole, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₄ |
| CAS Number | 1006953-87-2 |
| MDL Number | MFCD04967837 |
| Hazard Classification | Irritant |
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 µM . The mechanism of action often involves the inhibition of microtubule assembly and induction of apoptosis through caspase activation .
Anti-inflammatory Activity
Pyrazole derivatives have also been noted for their anti-inflammatory properties. For instance, certain compounds showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Antimicrobial Effects
The compound's biological activity extends to antimicrobial properties as well. Studies have shown that pyrazole derivatives can effectively combat various bacterial strains, including E. coli and Staphylococcus aureus. The antimicrobial efficacy is often assessed through minimum inhibitory concentration (MIC) tests against standard pathogens .
Study on Anticancer Activity
In a recent evaluation, a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cells. Among these, the compound containing the nitro group showed enhanced antiproliferative effects compared to others without this modification. The study highlighted the potential of nitro-containing compounds in developing new anticancer drugs .
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The results indicated that these compounds could inhibit COX enzymes, which are crucial in the inflammatory process. This inhibition was linked to reduced edema in animal models, suggesting therapeutic potential in treating inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrazole intermediate. For example, 4-nitro-1H-pyrazole can be synthesized via nitration of 1H-pyrazole under controlled acidic conditions.
- Step 2 : Alkylation or nucleophilic substitution to attach the methoxy-benzaldehyde moiety. A common method involves reacting 4-hydroxybenzaldehyde with a chloromethyl-pyrazole derivative in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Step 3 : Purification via column chromatography or recrystallization. Ethanol or methanol is often used for recrystallization to achieve high purity .
Click chemistry (copper-catalyzed azide-alkyne cycloaddition) may also be adapted for analogous compounds, as seen in related benzaldehyde-pyrazole hybrids .
Basic: What characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the pyrazole ring, nitro group, and benzaldehyde moiety. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm .
- Infrared Spectroscopy (IR) : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry (LC-MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using programs like SHELXL (for refinement) can resolve bond lengths and angles .
Advanced: How can researchers address contradictions in crystallographic data refinement for this compound?
- Software Tools : Use SHELXL for robust refinement, especially for handling high-resolution data or twinned crystals. SHELXL’s constraints (e.g., DFIX, FLAT) help manage disordered nitro or pyrazole groups .
- Validation Metrics : Cross-check R-factors, residual electron density maps, and Hirshfeld surface analysis to identify unresolved issues.
- Thermal Motion Analysis : High thermal parameters (B-factors) for the nitro group may suggest dynamic disorder, requiring alternative modeling strategies .
Advanced: What structural modifications optimize bioactivity in related benzaldehyde-pyrazole derivatives?
- Nitro Group Positioning : The nitro group at the 4-position of pyrazole enhances electron-withdrawing effects, potentially improving interactions with biological targets (e.g., enzyme active sites) .
- Methoxy Linker : Replacing the methoxy group with bulkier substituents (e.g., ethoxy) can alter pharmacokinetic properties, as shown in antimicrobial studies of similar triazole derivatives .
- Hybridization Strategies : Incorporating triazole or isatin moieties (via click chemistry) improves anticancer activity by introducing hydrogen-bonding motifs .
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Antimicrobial Agents : Analogous compounds (e.g., 4-((1-benzyl-triazolyl)methoxy)benzaldehyde) show activity against Staphylococcus epidermidis and Candida albicans via membrane disruption .
- Anticancer Research : Pyrazole-benzaldehyde hybrids inhibit topoisomerase II or tubulin polymerization, as demonstrated in isatin-triazole derivatives .
- Enzyme Inhibition : The nitro group’s electron-deficient nature makes it a candidate for targeting NADPH oxidases or nitroreductases .
Advanced: How can computational methods aid in understanding reaction mechanisms during synthesis?
- Density Functional Theory (DFT) : Calculate transition states for key steps (e.g., nucleophilic substitution at the methoxy group) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction yields, aligning with experimental observations in triazole synthesis .
- Docking Studies : Predict binding affinities of derivatives with biological targets (e.g., E. coli DNA gyrase) to prioritize compounds for synthesis .
Basic: What are the stability considerations for handling and storing this compound?
- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the nitro and aldehyde groups .
- Moisture Control : Use desiccants during storage, as hydrolysis of the methoxy linkage can occur in humid environments .
- Temperature : Long-term stability is best at -20°C, while short-term storage at 4°C is acceptable for lab use .
Advanced: How do researchers resolve discrepancies in biological activity data across studies?
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC (Minimum Inhibitory Concentration) values .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for bacteria) to calibrate activity thresholds .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
